Cas no 1195642-23-9 ((()-Nitramine)

(()-Nitramine 化学的及び物理的性質
名前と識別子
-
- (()-Nitramine
- (+)-Nitramine
- B,HCl-(()-Nitramine
- B,HNO3-(+)-Nitramine
- isonitramine
- nitramine
- 1195642-23-9
- 2-azaspiro[5.5]undecan-11-ol
- FT-0770651
- 2-azaspiro[5.5]undecan-7-ol
- EN300-6496824
- 2-azaspiro(5.5)undecan-11-ol
- 859-715-9
- VXB64223
- DB-013325
- 2-azaspiro[5.5]undecan-7-ol,Mixtureofdiastereomers
- 2-Azaspiro(5.5)undecan-7-ol
-
- インチ: InChI=1S/C10H19NO/c12-9-4-1-2-5-10(9)6-3-7-11-8-10/h9,11-12H,1-8H2
- InChIKey: POCJOGNVFHPZNS-UHFFFAOYSA-N
- SMILES: C1CCC2(CCCNC2)C(C1)O
計算された属性
- 精确分子量: 169.146664230g/mol
- 同位素质量: 169.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 32.3Ų
(()-Nitramine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6496824-0.1g |
2-azaspiro[5.5]undecan-7-ol |
1195642-23-9 | 95.0% | 0.1g |
$241.0 | 2025-03-14 | |
Enamine | EN300-6496824-0.05g |
2-azaspiro[5.5]undecan-7-ol |
1195642-23-9 | 95.0% | 0.05g |
$162.0 | 2025-03-14 | |
Enamine | EN300-6496824-1.0g |
2-azaspiro[5.5]undecan-7-ol |
1195642-23-9 | 95.0% | 1.0g |
$699.0 | 2025-03-14 | |
Aaron | AR028OTX-500mg |
2-azaspiro[5.5]undecan-7-ol,Mixtureofdiastereomers |
1195642-23-9 | 95% | 500mg |
$776.00 | 2025-02-16 | |
Aaron | AR028OTX-5g |
2-azaspiro[5.5]undecan-7-ol,Mixtureofdiastereomers |
1195642-23-9 | 94% | 5g |
$2814.00 | 2023-12-16 | |
Enamine | EN300-6496824-0.25g |
2-azaspiro[5.5]undecan-7-ol |
1195642-23-9 | 95.0% | 0.25g |
$347.0 | 2025-03-14 | |
Enamine | EN300-6496824-10.0g |
2-azaspiro[5.5]undecan-7-ol |
1195642-23-9 | 95.0% | 10.0g |
$3007.0 | 2025-03-14 | |
Enamine | EN300-6496824-2.5g |
2-azaspiro[5.5]undecan-7-ol |
1195642-23-9 | 95.0% | 2.5g |
$1370.0 | 2025-03-14 | |
Aaron | AR028OTX-10g |
2-azaspiro[5.5]undecan-7-ol,Mixtureofdiastereomers |
1195642-23-9 | 94% | 10g |
$4160.00 | 2023-12-16 | |
Aaron | AR028OTX-100mg |
2-azaspiro[5.5]undecan-7-ol,Mixtureofdiastereomers |
1195642-23-9 | 95% | 100mg |
$357.00 | 2025-02-16 |
(()-Nitramine 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
(()-Nitramineに関する追加情報
Compound CAS No. 1195642-23-9: A Comprehensive Overview
The compound with CAS No. 1195642-23-9, commonly referred to as (()-Nitramine, is a fascinating molecule that has garnered significant attention in the scientific community. This compound is a derivative of nitramines, a class of compounds known for their unique chemical properties and potential applications in various fields. The name (()-Nitramine itself suggests a specific stereochemical configuration, which plays a crucial role in its physical and chemical behavior.
Nitramines are organic compounds that contain both nitro and amine functional groups. These groups are known to impart distinct reactivity and stability to the molecule. The (-) configuration in (()-Nitramine indicates the presence of a specific enantiomer, which is essential for understanding its stereochemical properties. Recent studies have highlighted the importance of stereochemistry in determining the biological activity and pharmacokinetics of such compounds, making (()-Nitramine a valuable subject for further research.
One of the most intriguing aspects of (()-Nitramine is its potential application in pharmaceuticals. The compound has shown promise in drug design due to its ability to interact with specific biological targets. Researchers have explored its role as a precursor for synthesizing bioactive molecules, including those with anti-cancer properties. For instance, studies have demonstrated that derivatives of (()-Nitramine can inhibit certain enzymes involved in tumor growth, making them potential candidates for cancer therapy.
In addition to its pharmaceutical applications, (()-Nitramine has also been investigated for its role in materials science. The compound's unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent advancements in this field have shown that nitramine derivatives can exhibit interesting photovoltaic properties, which could be harnessed for developing more efficient solar cells.
The synthesis of (()-Nitramine involves a series of carefully controlled reactions that ensure the correct stereochemistry is maintained. Researchers have developed innovative methods to synthesize this compound, including asymmetric catalysis and stereoselective reactions. These methods not only enhance the yield but also improve the purity of the final product, which is critical for its intended applications.
From an environmental standpoint, understanding the degradation pathways of (()-Nitramine is essential for assessing its impact on ecosystems. Studies have shown that the compound undergoes hydrolysis under certain conditions, leading to the formation of less harmful byproducts. This information is vital for ensuring safe handling and disposal practices in industrial settings.
Looking ahead, the future of (()-Nitramine appears bright as researchers continue to explore its untapped potential. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new applications for this versatile compound. With ongoing advancements in synthetic chemistry and computational modeling, the possibilities for (()-Nitramine seem limitless.
In conclusion, CAS No. 1195642-23-9 or (()-Nitramine represents a compelling example of how stereochemistry and functional group chemistry can lead to innovative solutions across multiple disciplines. As research progresses, this compound will undoubtedly play a pivotal role in shaping new technologies and therapeutic strategies.
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